molecular formula C6H10O3 B3157730 (R)-3-methoxydihydro-2H-pyran-4(3H)-one CAS No. 851916-41-1

(R)-3-methoxydihydro-2H-pyran-4(3H)-one

Cat. No. B3157730
CAS RN: 851916-41-1
M. Wt: 130.14 g/mol
InChI Key: YMJJPBWCARDMCG-ZCFIWIBFSA-N
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Description

(R)-3-methoxydihydro-2H-pyran-4(3H)-one, also known as R-MDO, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a chiral molecule that has a unique structure, which has made it a popular choice for synthesis and experimentation in the laboratory.

Scientific Research Applications

  • Crystallography and Structural Analysis :

    • The crystal structure of related compounds has been extensively studied, offering insights into molecular conformations and interactions. For example, the study of the crystal structure of ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H- 2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate revealed the arrangement of molecules in the crystal and the presence of hydrogen bonds and C—H⋯π interactions (Dhandapani et al., 2015).
  • Organic Synthesis and Catalysis :

    • The compound has applications in the synthesis of dihydropyrans and ketoolefins through Rh-catalyzed reactions, which involves cleavage of C-H bonds and intramolecular hydrogen transfer (Shikanai et al., 2009).
  • Chemical Libraries and Drug Discovery :

    • It's used in the diversity-oriented synthesis of libraries of substituted tetrahydropyrans for screening against various biological targets. This synthesis utilizes oxidative carbon-hydrogen bond activation and click chemistry (Zaware et al., 2011).
  • Pharmacology and Bioactivity Studies :

    • Some studies have explored the nonlinear optical properties of related compounds, which can have implications in the development of photonic and electronic materials (Tamer et al., 2015).
  • Material Science and Polymer Chemistry :

    • The compound is involved in the ring-opening polymerization of tetrasubstituted dihydropyrans, leading to the synthesis of vinyl copolymers with specific properties. This process is crucial for the development of new materials (Lee & Cho, 1987).

Mechanism of Action

: Conversion of Amides into Amines with LiAlH₄ - Chemistry LibreTexts

properties

IUPAC Name

(3R)-3-methoxyoxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJPBWCARDMCG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,4,4-trimethoxytetrahydro-2H-pyran (4 g, 20 mmol) in THF/H2O (60 mL/10 mL) was added concentrated HCl (6 mL). After being stirred for 1 h, THF was removed in vacuo. The aqueous solution was extracted with ether (3×100 mL). The extracts were dried and concentrated in vacuo to provide the desired product. 1H NMR (CDCl3) δ 4.30-4.10 (2H, m), 3.75-3.65 (2H, m), 3.60-3.50 (1H, m), 3.50 (3H, s), 2.70-2.50 (2H, m).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-methoxydihydro-2H-pyran-4(3H)-one

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